molecular formula C9H16N2O B1382331 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one CAS No. 1803599-59-8

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one

Cat. No.: B1382331
CAS No.: 1803599-59-8
M. Wt: 168.24 g/mol
InChI Key: MXEBOZMZFMJXDJ-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-6-methyl-1,4-diazepan-2-one” is a compound that belongs to the class of diazepanes. It consists of a diazepane ring with a cyclopropyl ring and a methyl group. The molecular formula of this compound is C9H16N2O and it has a molecular weight of 168.24 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N2O/c1-7-4-10-9(12)6-11(5-7)8-2-3-8/h7-8H,2-6H2,1H3, (H,10,12) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

1. Diabetes Treatment Research

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one derivatives have shown significant potential in diabetes treatment research. A study by Liang et al. (2007) optimized this compound as a potent and selective DPP-4 inhibitor, suggesting its use in type 2 diabetes treatment (Liang et al., 2007).

2. Chemical Synthesis

Limbach et al. (2008) highlighted the use of this compound in chemical synthesis, particularly in preparing spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones (Limbach et al., 2008).

3. Ligand Synthesis for σ1 Receptors

Research by Fanter et al. (2017) utilized derivatives of this compound for the synthesis of novel σ1 receptor ligands. This is significant for developing drugs targeting these receptors, with applications in neurology and psychopharmacology (Fanter et al., 2017).

4. Synthesis of Triazenes

Moser and Vaughan (2004) conducted research on synthesizing a series of triazenes using 1-methylhomopiperazine, a related compound, to study the potential applications of these triazenes in various fields (Moser & Vaughan, 2004).

5. Crystal Structures and Docking Studies

Velusamy et al. (2015) investigated 1,4-diazepine derivatives for their crystal structures and potential as drug molecules, highlighting the importance of this compound in medicinal chemistry (Velusamy et al., 2015).

6. Ugi Multicomponent Reaction Studies

Research by Banfi et al. (2007) focused on the synthesis of diazepane systems using this compound in a Ugi multicomponent reaction, showing its utility in creating complex molecular structures (Banfi et al., 2007).

Mechanism of Action

While the specific mechanism of action for “4-Cyclopropyl-6-methyl-1,4-diazepan-2-one” is not mentioned in the search results, it’s worth noting that similar compounds have been found to inhibit DPP-4, indicating a potential interaction with the DPP-4 active site .

Properties

IUPAC Name

4-cyclopropyl-6-methyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-10-9(12)6-11(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEBOZMZFMJXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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